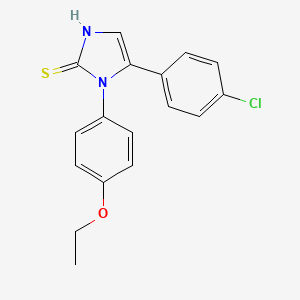

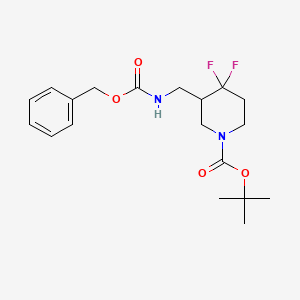

![molecular formula C11H12N2O2S B2516217 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid CAS No. 929975-65-5](/img/structure/B2516217.png)

3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid, also known as IMPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

- Antibacterial and Antifungal Agents : Substituted imidazo[1,2-a]pyridines exhibit antibacterial and antifungal activity . Researchers have explored their potential as novel therapeutic agents against microbial infections.

- Antiviral Compounds : These derivatives have also demonstrated antiviral properties, making them promising candidates for combating viral diseases .

- Anti-Inflammatory Drugs : Imidazo[1,2-a]pyridine derivatives may serve as anti-inflammatory agents .

- Cancer Treatment : Some studies propose using imidazo[1,2-a]pyridine derivatives for cancer treatment . Their unique structure and biological activity make them attractive targets for drug development.

- Imidazo[1,2-a]pyridines have potential applications in materials science. Researchers have explored their use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors .

- These compounds can serve as fluorescent emitters for confocal microscopy and imaging applications .

- Researchers have synthesized metal complexes containing 3-(pyridin-2-yl)imidazo[1,5-a]pyridines as chelate ligands .

- A novel series of imidazo[1,2-a]pyridine derivatives was designed to target the active site of human PI3Kα .

- These compounds showed potent to moderate activity against cancer cell lines, including MCF-7 and HeLa .

Medicinal Chemistry and Drug Development

Materials Science and Optoelectronics

Confocal Microscopy and Imaging

Metal Complexes and Coordination Chemistry

Phosphoinositide 3-Kinase (PI3K) Inhibition

Neuroscience and Brain Function Modulation

Mécanisme D'action

Target of Action

The primary targets of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors can lead to a variety of biological effects, including sedative, anxiolytic, and muscle relaxant effects .

Mode of Action

3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid acts by binding to GABA receptors, specifically the GABA-A receptor subtype . This binding enhances the effect of GABA, a neurotransmitter that inhibits the activity of nerve cells in the brain. As a result, the compound can decrease neuronal excitability and produce a calming effect .

Biochemical Pathways

The compound’s action on GABA receptors affects several biochemical pathways. Primarily, it enhances the inhibitory effect of GABA on neuronal firing, which can influence various downstream effects, such as reducing anxiety, promoting sleep, and relaxing muscles .

Pharmacokinetics

They are metabolized by the liver and excreted in the urine . These properties can impact the compound’s bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid’s action include decreased neuronal excitability and increased inhibitory neurotransmission. This can lead to a range of physiological effects, such as reduced anxiety, improved sleep, and muscle relaxation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid. For instance, factors like pH can affect the compound’s stability, while individual patient factors like age, liver function, and concurrent medications can influence its pharmacokinetics and pharmacodynamics .

Propriétés

IUPAC Name |

3-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-11(15)4-6-16-8-9-7-13-5-2-1-3-10(13)12-9/h1-3,5,7H,4,6,8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLRSUZEBNCAPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CSCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

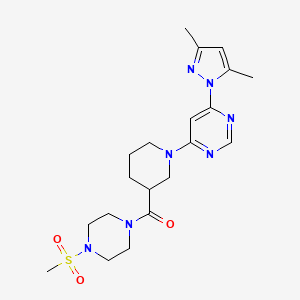

![3-(2-(azepan-1-yl)-2-oxoethyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2516134.png)

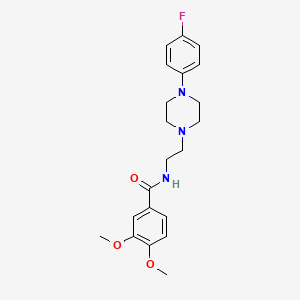

![N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516136.png)

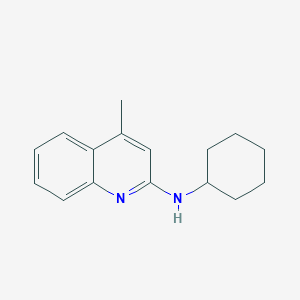

![2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2516137.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-methylthiophen-2-yl)methanone](/img/structure/B2516145.png)

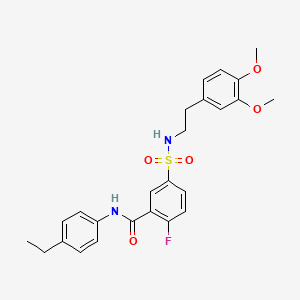

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2516151.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516152.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2516153.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide](/img/structure/B2516154.png)